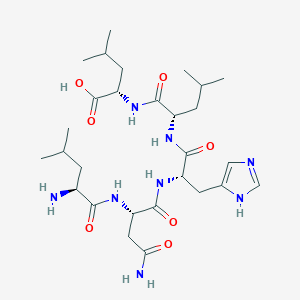

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine

Beschreibung

Eigenschaften

CAS-Nummer |

920530-93-4 |

|---|---|

Molekularformel |

C28H48N8O7 |

Molekulargewicht |

608.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C28H48N8O7/c1-14(2)7-18(29)24(38)33-21(11-23(30)37)27(41)35-20(10-17-12-31-13-32-17)26(40)34-19(8-15(3)4)25(39)36-22(28(42)43)9-16(5)6/h12-16,18-22H,7-11,29H2,1-6H3,(H2,30,37)(H,31,32)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

WHQWKDKORGIOST-YFNVTMOMSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Leucyl-L-Asparaginyl-L-Histidyl-L-Leucyl-L-Leucin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die erste Aminosäure, L-Leucin, wird über ihre Carboxylgruppe an das Harz gebunden.

Entschützung: Die Aminogruppe der gebundenen Aminosäure wird entschützt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, L-Asparagin, wird unter Verwendung eines Kopplungsreagenzes wie HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat) aktiviert und der wachsenden Peptidkette hinzugefügt.

Wiederholung: Die Schritte 2 und 3 werden für L-Histidin, L-Leucin und das finale L-Leucin wiederholt.

Spaltung: Das fertige Peptid wird unter Verwendung eines Spaltungsreagenzes wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Leucyl-L-Asparaginyl-L-Histidyl-L-Leucyl-L-Leucin kann großtechnische SPPS oder rekombinante DNA-Technologie umfassen. Bei letzterem Verfahren werden Gene, die die Peptidsequenz codieren, in Mikroorganismen eingebracht, die dann das Peptid durch Fermentation produzieren.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is a primary reaction for peptides, breaking peptide bonds under acidic, alkaline, or enzymatic conditions.

Acidic Hydrolysis

-

Conditions : 6M HCl, 110°C, 24–72 hours.

-

Products : Free amino acids (leucine, asparagine, histidine) with partial deamidation of asparagine to aspartic acid .

-

Kinetics : Leucine residues (hydrophobic) slow hydrolysis rates compared to polar residues like histidine .

Alkaline Hydrolysis

-

Conditions : 0.1M NaOH, 100°C, 4–6 hours.

-

Products : Racemization of chiral centers and β-elimination at asparagine residues, forming succinimide intermediates .

Enzymatic Hydrolysis

-

Proteases : Trypsin (cleaves C-terminal to lysine/arginine) and chymotrypsin (targets aromatic residues) show limited activity due to the absence of preferred cleavage sites.

-

Specialized Enzymes :

Thermal Stability and Cyclization

Heating induces structural changes:

Post-Translational Modifications

-

Phosphorylation : Histidine’s imidazole group undergoes phosphorylation at neutral pH, altering peptide charge .

-

Oxidation : Methionine-like reactivity observed in leucine side chains under oxidative stress, forming hydroxylated derivatives .

Ligase-Catalyzed Reactions

-

ATP-dependent ligases : Incorporate non-canonical amino acids (e.g., β-alanine) at C-terminal leucine in the presence of Mg²⁺/ATP .

-

Substrate specificity : Proline analogs (cis-4-hydroxyproline) are tolerated at N-terminal positions, enabling synthesis of hybrid peptides .

Interaction with Metal Ions

Histidine’s imidazole group chelates divalent cations (e.g., Zn²⁺, Cu²⁺), affecting peptide conformation and reactivity:

| Metal Ion | Interaction Site | Effect | Source |

|---|---|---|---|

| Zn²⁺ | His imidazole, Leu carboxyl | Stabilizes β-sheet structures | |

| Cu²⁺ | Asn amide, His side chain | Induces oxidative degradation via ROS |

Biodegradation

-

Microbial degradation : Pseudomonas spp. hydrolyze Leu-Asn bonds via extracellular proteases, yielding tripeptide fragments .

Comparative Reactivity Table

| Reaction Type | Key Residues Involved | Rate Constant (k, s⁻¹) | Conditions |

|---|---|---|---|

| Acidic Hydrolysis | Asn, His | 1.2 × 10⁻⁶ | 6M HCl, 110°C |

| Enzymatic Cleavage | Leu (N-terminal) | 4.8 × 10⁻³ | Leu aminopeptidase, pH 7.5 |

| Thermal Cyclization | Leu-Leu termini | 3.5 × 10⁻⁴ | 150°C, solid-state |

Wissenschaftliche Forschungsanwendungen

Biochemical Research

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine has been studied for its role in protein synthesis and metabolic regulation. Leucine, a key component of this peptide, is known for its ability to activate the mTOR signaling pathway, which plays a crucial role in muscle protein synthesis and cellular metabolism .

Table 1: Key Biological Activities of this compound

Pharmacological Applications

Research indicates that peptides containing leucine may have therapeutic potential in treating metabolic disorders such as obesity and type 2 diabetes. The activation of the mTOR pathway by leucine is linked to improved insulin sensitivity and lipid metabolism .

Case Study: Leucine Supplementation in Obesity Management

A study demonstrated that leucine supplementation could decrease body adiposity in specific conditions while enhancing muscle mass during caloric deficits. This suggests its potential use as a dietary supplement for weight management .

Nutritional Science

The role of this compound in nutrition is significant, particularly concerning muscle recovery and growth. Leucine-rich peptides are often incorporated into dietary supplements aimed at athletes and individuals undergoing resistance training.

Table 2: Nutritional Implications of Leucine-Rich Peptides

| Application | Target Group | Benefits |

|---|---|---|

| Muscle Recovery | Athletes | Enhances recovery post-exercise |

| Muscle Growth | Bodybuilders | Stimulates protein synthesis |

| Metabolic Health | Obese Individuals | Improves insulin sensitivity and metabolism |

Cellular Studies

This compound has been investigated for its effects on cellular processes such as apoptosis and cell proliferation. Studies have shown that leucine can modulate lymphocyte responses during immune challenges, indicating its potential role in immunotherapy .

Wirkmechanismus

The mechanism of action of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Amino Acid Composition: The target peptide lacks charged residues (e.g., Lys, Asp) compared to larger peptides in and , reducing its solubility but enhancing membrane permeability.

Molecular Weight :

- The target peptide (~598.7 Da) is significantly smaller than compounds in and , suggesting advantages in synthetic accessibility and pharmacokinetics.

Functional Implications :

- Peptides with multiple asparagine (Asn) residues (e.g., ) exhibit higher solubility due to hydrogen bonding, whereas leucine-rich sequences (e.g., target peptide) favor hydrophobic aggregation .

Suppliers and Commercial Availability

- Custom synthesis services (e.g., chem960.com ) are viable routes for obtaining specialized sequences .

Biologische Aktivität

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine is a pentapeptide composed of five amino acids. This compound is of interest due to its potential biological activities, particularly in metabolic regulation, muscle growth, and cellular signaling pathways. This article reviews the relevant literature on the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for health.

1. Structure and Composition

The compound consists of the following amino acids:

- L-Leucine : An essential branched-chain amino acid (BCAA) known for its role in protein synthesis and muscle metabolism.

- L-Asparagine : A non-essential amino acid that plays a role in the synthesis of proteins and nucleotides.

- L-Histidine : An essential amino acid involved in the synthesis of histamine and various metabolic processes.

The molecular formula for this compound is .

2.1 mTOR Signaling Pathway

L-Leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth. Studies indicate that leucine activates mTORC1 by promoting its translocation to lysosomal surfaces, where it interacts with growth factors and other amino acids . This activation leads to downstream effects such as:

- Increased ribosome biogenesis

- Enhanced translation initiation

- Stimulation of mitochondrial biogenesis .

2.2 Fatty Acid Oxidation

Leucine also influences lipid metabolism by activating AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation and prevents lipid accumulation in skeletal muscle . This mechanism may have implications for managing obesity and metabolic disorders.

3.1 Clinical Trials

A double-blind, placebo-controlled pilot trial investigated the effects of L-Leucine-enriched essential amino acids (EAAs) on functional status in older adults. The study found that supplementation with 20% or 40% L-Leucine resulted in significant improvements in lean tissue mass (LTM) and functional performance measures such as grip strength and walking distance .

| Group | L-Leucine Percentage | Change in LTM (%) | Change in Grip Strength (%) |

|---|---|---|---|

| A | 20% | 1.1 ± 1.1 | Not reported |

| B | 40% | Significant | Significant |

| C | 0% (Placebo) | No change | No change |

3.2 Neuroprotective Effects

Research has indicated that L-Leucine may have neuroprotective properties. In studies with magnesium-deficient mice, FMOC-L-leucine demonstrated protective effects against seizures, suggesting potential therapeutic applications for neurological conditions .

4. Implications for Health

The biological activity of this compound suggests several health benefits:

- Muscle Health : Enhances muscle mass and function, particularly in aging populations.

- Metabolic Regulation : May aid in managing obesity and related metabolic disorders through improved lipid metabolism.

- Neuroprotection : Potential applications in treating neurological disorders due to its protective effects on neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.